[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid

Solution processing Polyfluorene morphology Small-angle neutron scattering

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid is a fluorene-based AA-type diboronic acid monomer designed for Suzuki-Miyaura step-growth polycondensation. Its 2-ethylhexyl branched side chains distinguish it from linear-alkyl fluorene bisboronic acids by delivering superior solubility, suppressed aggregation, and a simplified conformational landscape in the resulting polyfluorenes.

Molecular Formula C29H44B2O4
Molecular Weight 478.3 g/mol
CAS No. 264615-47-6
Cat. No. B1608338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
CAS264615-47-6
Molecular FormulaC29H44B2O4
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O
InChIInChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3
InChIKeyRBFWXVHGJQDSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic Acid (CAS 264615-47-6)


[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid is a fluorene-based AA-type diboronic acid monomer designed for Suzuki-Miyaura step-growth polycondensation. Its 2-ethylhexyl branched side chains distinguish it from linear-alkyl fluorene bisboronic acids by delivering superior solubility, suppressed aggregation, and a simplified conformational landscape in the resulting polyfluorenes [1][2]. The monomer is commercially available from major suppliers (e.g., Sigma-Aldrich catalog no. 571539) with a typical purity of ≥95% and is also offered as the bis(pinacol) ester with >98% HPLC purity for users requiring protected boron functionality .

Why 9,9-Dioctylfluorene-2,7-diboronic Acid Cannot Replace the 2-Ethylhexyl Analog in Morphology-Critical Applications


Although 9,9-dioctylfluorene-2,7-diboronic acid (CAS 258865-48-4) shares an identical molecular formula (C₂₉H₄₄B₂O₄) with the target compound, the linear vs. branched topology of the C8 side chains drives fundamentally different polymer solution behavior, film morphology, and interfacial structure [1][2]. Polymers derived from the linear octyl monomer (PF8/PFO) readily form β-phase sheetlike aggregates in poor solvents—a source of optical inhomogeneity and device-performance inconsistency—whereas the branched 2-ethylhexyl polymer (PF2/6) remains molecularly dissolved as individual rodlike chains under identical conditions [1]. Generic substitution therefore risks irreproducible film quality and altered optoelectronic characteristics, making direct monomer specification an essential procurement control point.

Quantitative Comparator Evidence for [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic Acid in Polymer Synthesis and Processing


Suppression of β-Phase Aggregation in Poor Solvents Relative to 9,9-Dioctylfluorene-2,7-diyl Polymer

When the polymer derived from the target monomer—poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PF2/6)—is compared head-to-head with poly(9,9-dioctylfluorene-2,7-diyl) (PFO/PF8) in the poor solvent methylcyclohexane (MCH), PF2/6 retains an elongated rodlike single-chain conformation (diameter ~1 nm), whereas PFO aggregates into sheetlike structures with a characteristic thickness of 2–3 nm, corresponding to approximately two polymer layers [1]. This sheet formation is the initial stage of β-phase crystallization, a known source of green-band emission defects in polyfluorene-based OLEDs [2].

Solution processing Polyfluorene morphology Small-angle neutron scattering Aggregation control

Epitaxial Orientation Capability on PTFE Substrates: PF2/6 vs. PFO

In a direct comparative study of epitaxial growth on friction-transferred PTFE substrates, films of PF2/6 (polymerized from the target monomer) achieve single-crystal-like orientation after thermal annealing, whereas PFO films (from 9,9-dioctylfluorene-2,7-diboronic acid) show only marginal orientation under identical processing conditions [1]. The epitaxial relationship was determined as [001]PF // [001]PTFE and (010)PF // (100)PTFE for both polymers, but the degree of orientation is qualitatively and quantitatively superior for PF2/6. PF2/6 chains adopt a 2₁₄ helical conformation within a trigonal unit cell (a = b = 1.68 nm, c = 16.9 nm, space group P3), forming periodic π-stacking contacts every fifth monomer along the helix axis [1].

Epitaxial crystallization Thin-film transistors Oriented polymer films PTFE templating

Conformational Homogeneity and Film Interface Uniformity: PF2/6 vs. PF8

Optical absorption and emission spectroscopy of spin-cast thin films reveal that PF2/6 (from target monomer) adopts a single conformationally disordered helix, whereas PF8/PFO (from 9,9-dioctylfluorene-2,7-diboronic acid) adopts multiple near-planar conformational isomers [1]. This conformational multiplicity in PF8 leads to pronounced asymmetry between the top and bottom film interfaces; in contrast, PF2/6 films exhibit the least interface asymmetry among all compositions tested, including random copolymers containing F8 units [1]. The film asymmetry increases monotonically with the F8 (linear side-chain) content.

Conformational disorder Film asymmetry Optical spectroscopy Thin-film interfaces

Side-Chain Branching Suppresses Undesired Membrane Phase Formation: Quantitative Phase-Behavior Map

A systematic small-angle neutron scattering and mean-field theory study of poly(9,9-dialkylfluorene) samples with N (side-chain carbon count) = 6–10 demonstrated that branched side chains (F2/6, from target monomer) suppress the formation of a metastable membrane phase that is prevalent in linear side-chain polymers [1]. For N = 8, random copolymers with F8 (linear dioctyl) and F2/6 (branched 2-ethylhexyl) repeat units were examined at ratios of 100:0, 95:5, 90:10, 50:50, and 0:100. The membrane phase is detected only when the F8 fraction is ≥90% (i.e., ≤10% F2/6 units) [1]. The membrane dissolution temperature T_mem* decreases from ~340 K to ~280 K as the F2/6 fraction increases from 0% to 10%, and the membrane phase is completely absent at F2/6 fractions ≥50% [1].

Lyotropic phase behavior Membrane phase Polyfluorene solution thermodynamics Side-chain engineering

High-Purity Bis(pinacol) Ester Derivative: Enabling Reproducible Suzuki Polymerization

The bis(pinacol) ester derivative of the target compound—9,9-bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (CAS 357219-41-1)—is commercially available from TCI with >98.0% purity by HPLC . The corresponding 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (CAS 196207-58-6) is offered at ≥95% purity . Stoichiometric precision is critical in AA/BB Suzuki polycondensation; a 3% purity gap between the branched and linear monomers directly impacts achievable molecular weight, as the Carothers equation predicts that 98% purity enables a theoretical number-average degree of polymerization of ~50, while 95% purity limits it to ~20 [1].

Suzuki-Miyaura polycondensation Monomer purity AA-type monomer Polyfluorene molecular weight

Thermal Phase Transitions: Narrower Processing Window for Branched Polymer vs. Multi-Phase Linear Analog

Differential scanning calorimetry and X-ray diffraction studies show that PF2/6 (from target monomer) exhibits a glass transition temperature (T_g) of ~80 °C and, for high-molecular-weight samples (M_n > M_n*), a single nematic-to-hexagonal phase transition in the range 140–165 °C [1][2]. In contrast, PF8 (from 9,9-dioctylfluorene-2,7-diboronic acid) displays at least five distinct structural phases in addition to the nematic liquid-crystalline mesophase [3]. The narrower phase landscape of PF2/6 reduces the number of thermally accessible morphological states during film annealing and device operation.

Glass transition temperature Nematic liquid crystal Hexagonal phase Thermal processing

High-Value Application Scenarios for [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic Acid Based on Quantitative Differentiation


Solution-Processed Blue Polymer Light-Emitting Diodes (PLEDs) Requiring Low Defect Emission

The monomer's ability to produce PF2/6 polymer that resists β-phase aggregation in solution (Evidence Item 1) and suppresses interfacial conformational asymmetry (Evidence Item 3) directly addresses the green-band emission defect that plagues polyfluorene PLEDs. Procurement of the branched monomer enables device fabricators to spin-coat from a true molecular solution rather than a colloidal dispersion, minimizing fluorenone defect formation and ensuring spectrally pure blue electroluminescence .

Oriented Semiconducting Films for Organic Field-Effect Transistors (OFETs) and Polarized Emission Devices

PF2/6 uniquely achieves single-crystal-like orientation on PTFE alignment layers after thermal annealing, while the linear-octyl analog PFO yields only marginal orientation (Evidence Item 2). This epitaxial capability enables fabrication of anisotropic charge-transport layers where hole mobility along the chain axis is maximized—a requirement for high-performance OFETs and polarized OLEDs .

High-Molecular-Weight Polyfluorene Synthesis with Strict Stoichiometric Control

The commercial availability of the bis(pinacol) ester derivative at >98% HPLC purity (Evidence Item 5) makes this monomer the preferred choice for AA/BB Suzuki polycondensations targeting high molecular weight (X̄ₙ ≥ 50). Research groups and pilot-scale production lines that require reproducible, high-MW polyfluorenes without post-polymerization fractionation will benefit from the tighter purity specification .

Copolymer Engineering with Predictable Phase Behavior

The quantitative phase map established in Evidence Item 4—showing that membrane phase formation is eliminated at ≥10% F2/6 content—provides a rational design rule for copolymer formulators. By incorporating the branched monomer at controlled feed ratios, researchers can tune the solution-state phase behavior of polyfluorene copolymers to avoid gelation and achieve homogeneous film formation without empirical trial-and-error .

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